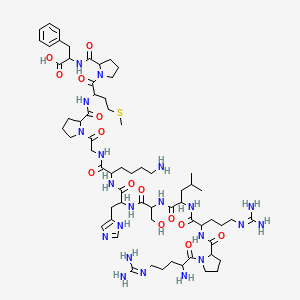![molecular formula C16H27N6O7P B12323586 2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine](/img/structure/B12323586.png)
2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt is a synthetic nucleoside with significant antiviral and anticancer properties. It is a modified nucleoside with a cyclic phosphate group attached to the 2’ position of the sugar ring, which prevents hydrolysis by phosphodiesterases, enzymes that break down RNA and DNA . This compound has shown activity against various viruses, including HIV-1, herpes simplex virus type 1 and 2, and cytomegalovirus, as well as inhibiting the proliferation of several cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt involves the modification of guanosine to introduce a cyclic phosphate group at the 2’ position. This is typically achieved through a series of phosphorylation reactions under controlled conditions. The reaction conditions often involve the use of phosphorylating agents and catalysts to facilitate the formation of the cyclic phosphate ester .
Industrial Production Methods
Industrial production of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and stored under inert atmosphere to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyclic phosphate group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclic phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt with modified functional groups, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nucleoside chemistry and phosphorylation reactions.
Biology: Employed in research on intracellular signaling pathways and nucleic acid metabolism.
Medicine: Investigated for its antiviral and anticancer properties, with potential therapeutic applications in treating viral infections and cancer.
Industry: Utilized in the development of pharmaceuticals and diagnostic reagents.
Wirkmechanismus
The mechanism of action of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt involves its interaction with cellular enzymes and nucleic acids. The cyclic phosphate group prevents hydrolysis by phosphodiesterases, allowing the compound to remain stable and exert its biological effects. It targets viral replication processes and inhibits the proliferation of cancer cells by interfering with nucleic acid synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic Guanosine Monophosphate (cGMP): A natural cyclic nucleotide involved in intracellular signaling.
2’,3’-Cyclic Adenosine Monophosphate (cAMP): Another cyclic nucleotide with similar signaling functions.
Guanosine 3’,5’-Cyclic Monophosphate (3’,5’-cGMP): A positional isomer of Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt.
Uniqueness
Guanosine 2’,3’-Cyclic Phosphate TriethylaMine Salt is unique due to its specific modification at the 2’ position, which provides enhanced stability against enzymatic degradation and distinct biological activities compared to other cyclic nucleotides .
Eigenschaften
Molekularformel |
C16H27N6O7P |
|---|---|
Molekulargewicht |
446.40 g/mol |
IUPAC-Name |
2-amino-9-[2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one;N,N-diethylethanamine |
InChI |
InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3 |
InChI-Schlüssel |
XSJQZRFQUIJXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)
![13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323545.png)
![8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione](/img/structure/B12323548.png)
![16,17-Dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene](/img/structure/B12323554.png)
![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)
![[6-(4-methoxyphenoxy)-2,2-dimethyl-7-(4-methylbenzoyloxy)-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl 4-methylbenzoate](/img/structure/B12323567.png)

![(4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate](/img/structure/B12323587.png)
![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
![5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)
![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)
